

# Application Notes and Protocols for Michael Addition Reactions with *tert*-Butyl Propiolate

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## Compound of Interest

Compound Name: *tert*-Butyl propiolate

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These application notes provide a comprehensive overview of the Michael addition reaction utilizing ***tert*-butyl propiolate** as the Michael acceptor. This versatile reaction allows for the formation of carbon-carbon and carbon-heteroatom bonds, yielding a variety of functionalized acrylate derivatives with significant applications in organic synthesis and drug development.

## Introduction to Michael Addition with *tert*-Butyl Propiolate

The Michael addition is a conjugate addition of a nucleophile to an  $\alpha,\beta$ -unsaturated carbonyl compound. ***Tert*-butyl propiolate** is a highly reactive Michael acceptor due to the electron-withdrawing nature of the ester group, which activates the alkyne for nucleophilic attack. The reaction is typically catalyzed by a base or a phosphine and proceeds with a wide range of nucleophiles, including nitrogen, sulfur, and carbon-based nucleophiles. The resulting  $\beta$ -substituted *tert*-butyl acrylate products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.<sup>[1][2]</sup>

## Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Michael addition of various nucleophiles to ***tert*-butyl propiolate** under different catalytic conditions.

**Table 1: Aza-Michael Addition of N-Nucleophiles to tert-Butyl Propiolate**

Entry	N-Nucleophile	Catalyst (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
1	Aniline	None	Neat	80	4	~85	General procedure adaptation[3]
2	Benzylamine	DBU (10)	THF	Room Temp	1-3	>90	General procedure adaptation[4][5]
3	Pyrrolidine	None	Methanol	Room Temp	0.5	95	General procedure adaptation[6]
4	Indole	Triphenyl phosphine (10)	Toluene	110	12	~70	General procedure adaptation[7]

**Table 2: Thia-Michael Addition of S-Nucleophiles to tert-Butyl Propiolate**

Entry	S-Nucleophile	Catalyst (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
1	Thiophenol	DBU (1)	Acetonitrile	Room Temp	0.5	>95	General procedure adaptation[8]
2	1-Dodecanethiol	Triethylamine (10)	Acetonitrile	Room Temp	1	85	
3	Benzyl Mercaptan	Tributylphosphine (5)	Dichloromethane	Room Temp	0.25	>98	General procedure adaptation[9]
4	Cysteine derivative	None	Water/Acetonitrile	Room Temp	1	~90	[10]

**Table 3: Michael Addition of C-Nucleophiles to tert-Butyl Propiolate**

Entry	C-Nucleophile	Base (equiv.)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
1	Diethyl Malonate	Sodium Ethoxide (1.1)	Ethanol	Reflux	2	~90	General procedure adaptation[11]
2	Acetylacetone	Potassium Carbonate (1.2)	DMF	80	6	~80	General procedure adaptation[12]
3	Nitromethane	DBU (0.2)	Acetonitrile	Room Temp	24	~75	General procedure adaptation[13]
4	1,3-Cyclohexanedione	L-proline (20)	Chloroform	Room Temp	48	~88	General procedure adaptation[14]

## Experimental Protocols

The following are detailed methodologies for key Michael addition reactions with **tert-butyl propiolate**.

### Protocol 1: DBU-Catalyzed Aza-Michael Addition of Benzylamine

Materials:

- **tert-Butyl propiolate** (1.0 eq)
- Benzylamine (1.1 eq)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)
- Anhydrous Tetrahydrofuran (THF)
- Round-bottom flask with a magnetic stirrer
- Nitrogen or Argon atmosphere setup

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.
- Add **tert-butyl propiolate** to the solvent and stir.
- Slowly add benzylamine to the reaction mixture.
- Add DBU dropwise to the stirring solution at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired tert-butyl 3-(benzylamino)propenoate.

## Protocol 2: Base-Catalyzed Thia-Michael Addition of Thiophenol

Materials:

- **tert-Butyl propiolate** (1.0 eq)

- Thiophenol (1.0 eq)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mol%)
- Acetonitrile
- Round-bottom flask with a magnetic stirrer

#### Procedure:

- In a round-bottom flask, dissolve **tert-butyl propiolate** in acetonitrile.
- Add thiophenol to the solution and stir at room temperature.
- Add DBU to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 30 minutes.
- After completion, remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 3-(phenylthio)acrylate.

## Protocol 3: Sodium Ethoxide-Catalyzed Michael Addition of Diethyl Malonate

#### Materials:

- **tert-Butyl propiolate** (1.0 eq)
- Diethyl malonate (1.2 eq)
- Sodium ethoxide (1.1 eq)
- Anhydrous Ethanol
- Round-bottom flask with a reflux condenser and magnetic stirrer

- Nitrogen or Argon atmosphere setup

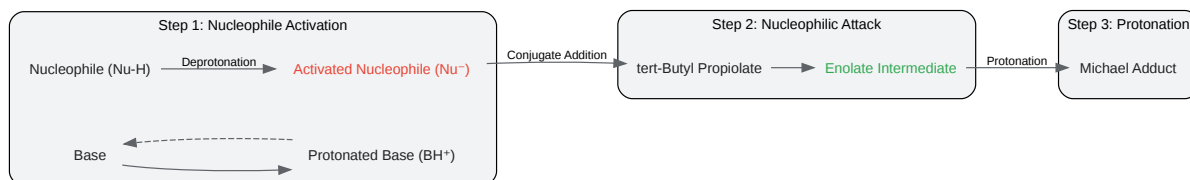
#### Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol and sodium ethoxide.
- Stir the mixture until the sodium ethoxide is fully dissolved.
- Add diethyl malonate dropwise to the solution.
- Add **tert-butyl propiolate** to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is generally complete within 2 hours.
- After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the product by column chromatography on silica gel to obtain the desired Michael adduct.

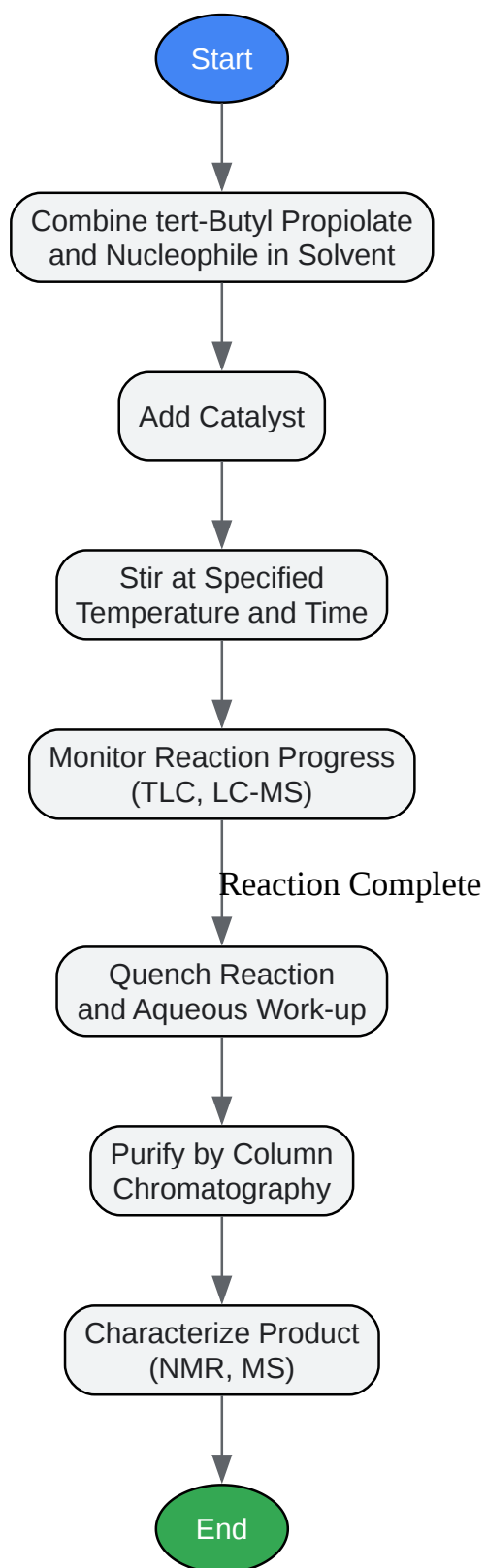
## Visualizations

### General Reaction Mechanism

The following diagram illustrates the general mechanism for the base-catalyzed Michael addition of a nucleophile to **tert-butyl propiolate**.







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